molecular formula C16H16N2O4S B1440243 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1181521-21-0

1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1440243
CAS No.: 1181521-21-0
M. Wt: 332.4 g/mol
InChI Key: URQDNBNFAAJOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a hydroxyl group, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as a substituted pyrrole, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl bromide in the presence of a base like sodium hydride.

    Thiazole Ring Incorporation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

    Hydroxylation and Carboxylation: Hydroxylation can be performed using oxidizing agents such as hydrogen peroxide, while carboxylation can be achieved through carboxylation reactions using carbon dioxide under high pressure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl bromide, sodium hydride.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cell Membranes: Exhibiting antimicrobial activity by disrupting bacterial cell membranes.

Comparison with Similar Compounds

    1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness: 1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiazole ring and a pyrrolidine ring in the same molecule is relatively rare and contributes to its unique properties.

Properties

IUPAC Name

1-benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-9-23-14(17-10)16(22)12(13(19)20)8-18(15(16)21)7-11-5-3-2-4-6-11/h2-6,9,12,22H,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQDNBNFAAJOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(C(CN(C2=O)CC3=CC=CC=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Benzyl-4-hydroxy-4-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.